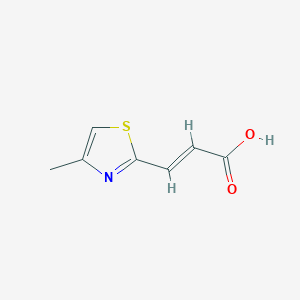

Ácido 3-(4-metil-1,3-tiazol-2-il)prop-2-enoico

Descripción general

Descripción

“3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de tiazol han sido ampliamente estudiados por sus propiedades antimicrobianas. Se sabe que son efectivos contra una variedad de patógenos bacterianos y fúngicos. La estructura de los tiazoles les permite interactuar con enzimas microbianas e inhibir su actividad, lo que puede conducir al desarrollo de nuevos agentes antimicrobianos .

Potencial Antitumoral

La investigación ha indicado que los compuestos de tiazol pueden desempeñar un papel en la terapia contra el cáncer. Su capacidad para modular las vías biológicas que a menudo están desreguladas en las células cancerosas los convierte en candidatos prometedores para fármacos contra el cáncer. Las modificaciones de la porción de tiazol pueden conducir a compuestos con potentes actividades antitumorales .

Efectos Antiinflamatorios y Analgésicos

Las propiedades antiinflamatorias y analgésicas de los tiazoles los hacen valiosos en el tratamiento de enfermedades inflamatorias crónicas y el manejo del dolor. Pueden inhibir la producción de citocinas y mediadores proinflamatorios, reduciendo así la inflamación y el dolor .

Propiedades Antioxidantes

Los tiazoles también pueden actuar como antioxidantes, eliminando los radicales libres y protegiendo las células del estrés oxidativo. Esta propiedad es beneficiosa para prevenir el daño oxidativo al ADN, las proteínas y los lípidos, lo que es un factor contribuyente en muchas enfermedades .

Aplicaciones Neuroprotectoras

Algunos derivados de tiazol han mostrado efectos neuroprotectores, que podrían utilizarse en el tratamiento de enfermedades neurodegenerativas. Pueden ayudar a preservar la función neuronal y prevenir la progresión de enfermedades como el Alzheimer y el Parkinson .

Actividad Antihipertensiva

Se ha identificado que los tiazoles poseen actividad antihipertensiva, lo que los convierte en candidatos potenciales para el desarrollo de nuevos fármacos para tratar la presión arterial alta. Su mecanismo de acción incluye la modulación de enzimas y receptores involucrados en la regulación de la presión arterial .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure allows the thiazole derivatives to undergo electrophilic substitution and nucleophilic substitution , which may contribute to their interaction with biological targets.

Biochemical Pathways

Thiazole derivatives are known to affect various biological pathways due to their broad spectrum of biological activities . For instance, they can influence the synthesis of neurotransmitters such as acetylcholine , which plays a crucial role in the functioning of the nervous system.

Pharmacokinetics

Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives are known to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These effects are likely the result of the compound’s interaction with its biological targets.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action and stability of thiazole derivatives .

Análisis Bioquímico

Biochemical Properties

3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid can bind to certain proteins, altering their conformation and function .

Cellular Effects

The effects of 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid can induce apoptosis by activating the p53 signaling pathway . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . Furthermore, this compound can modulate metabolic pathways, such as glycolysis and oxidative phosphorylation, thereby affecting cellular energy production .

Molecular Mechanism

At the molecular level, 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and RNA, leading to changes in their structure and function . This binding can result in the inhibition or activation of gene expression, depending on the context . Additionally, 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid can inhibit certain enzymes, such as kinases and phosphatases, which play crucial roles in cell signaling pathways . These interactions ultimately lead to alterations in cellular functions and responses .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its activity and stability . In in vitro studies, it has been observed that the effects of 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid on cellular functions can vary depending on the duration of exposure . Long-term exposure to this compound can result in sustained changes in gene expression and cellular metabolism . In in vivo studies, the stability and degradation of 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid can influence its long-term effects on cellular functions .

Dosage Effects in Animal Models

The effects of 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with significant effects occurring only above a certain concentration . These findings highlight the importance of dosage optimization in therapeutic applications of 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid .

Metabolic Pathways

3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby affecting metabolic flux and metabolite levels . Additionally, 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid can influence the synthesis and degradation of certain biomolecules, such as lipids and nucleotides . These interactions contribute to the overall metabolic effects of this compound .

Transport and Distribution

The transport and distribution of 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound in different cellular compartments . For example, certain transporters can actively transport 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid across cell membranes, allowing it to accumulate in specific tissues . The distribution of this compound within cells can also be influenced by its interactions with binding proteins, which can affect its localization and activity .

Subcellular Localization

The subcellular localization of 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . For instance, the presence of specific amino acid sequences or chemical modifications can direct 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid to the nucleus, where it can interact with DNA and regulate gene expression . Similarly, its localization to mitochondria can influence cellular energy production and apoptosis .

Propiedades

IUPAC Name |

(E)-3-(4-methyl-1,3-thiazol-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-5-4-11-6(8-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTYLJBGZKRLMS-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=N1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one](/img/structure/B1381923.png)

![6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole](/img/structure/B1381926.png)

![7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1381932.png)

![3-Bromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B1381939.png)